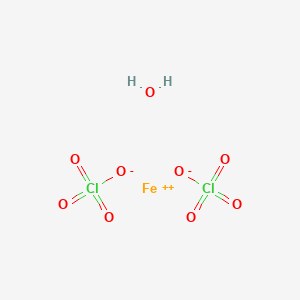
Yttrium Cobalt lump, REacton®, 99.9% (REO)
Descripción general
Descripción
Yttrium Cobalt lump, REacton®, 99.9% (REO) is an elemental metal alloy that has been used in a variety of scientific research applications. This alloy is composed of yttrium and cobalt, and is often referred to as REacton® due to its unique properties. It is highly stable, non-toxic, and has a high melting point, making it ideal for use in a variety of experiments.
Aplicaciones Científicas De Investigación
Yttrium Cobalt lump, REacton®, 99.9% (Yttrium Cobalt lump, REacton®, 99.9% (REO)) has a variety of scientific research applications. It is often used as a catalyst in chemical reactions, as it helps to speed up the reaction rate. It has also been used as a material for electrodes, due to its high electrical conductivity. Additionally, it has been used in the production of medical implants, due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of Yttrium Cobalt lump, REacton®, 99.9% (Yttrium Cobalt lump, REacton®, 99.9% (REO)) depends on the specific application. For example, when used as a catalyst, the alloy helps to speed up the reaction rate by providing a surface for the reactants to interact. When used as an electrode, the alloy helps to conduct electricity. Additionally, when used in medical implants, the alloy helps to provide a surface for cells to attach and grow.
Biochemical and Physiological Effects
The biochemical and physiological effects of Yttrium Cobalt lump, REacton®, 99.9% (Yttrium Cobalt lump, REacton®, 99.9% (REO)) depend on the specific application. For example, when used as a catalyst, the alloy can help to speed up the reaction rate of certain chemical reactions. When used as an electrode, the alloy can help to conduct electricity. Additionally, when used in medical implants, the alloy can help to provide a surface for cells to attach and grow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Yttrium Cobalt lump, REacton®, 99.9% (Yttrium Cobalt lump, REacton®, 99.9% (REO)) in lab experiments include its high melting point, non-toxicity, and stability. Additionally, the alloy is highly conductive and biocompatible, making it ideal for use in a variety of scientific applications. However, the alloy is also expensive and difficult to synthesize, making it difficult to use in some experiments.
Direcciones Futuras
There are a number of potential future directions for research involving Yttrium Cobalt lump, REacton®, 99.9% (Yttrium Cobalt lump, REacton®, 99.9% (REO)). One potential direction is to explore the alloy’s potential for use in energy storage applications. Additionally, research could be conducted to investigate the alloy’s potential for use in medical implants and other medical applications. Finally, research could be conducted to investigate the alloy’s potential for use in catalyzing chemical reactions.
Métodos De Síntesis
Yttrium Cobalt lump, REacton®, 99.9% (Yttrium Cobalt lump, REacton®, 99.9% (REO)) is typically synthesized through a process known as arc melting. This process involves placing the desired elements into an arc furnace, which is then heated to a very high temperature. The molten metal is then poured into a mold, cooled, and then removed. The resulting alloy is then ready for use in scientific research applications.
Propiedades
IUPAC Name |
cobalt;yttrium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Y | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVNCTNULYBZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co].[Y] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoY | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12017-71-9, 12052-70-9, 12052-62-9 | |
| Details | Compound: Cobalt, compd. with yttrium (3:1) | |
| Record name | Cobalt, compd. with yttrium (5:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12017-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Cobalt, compd. with yttrium (3:1) | |
| Record name | Cobalt, compd. with yttrium (7:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12052-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Cobalt, compd. with yttrium (3:1) | |
| Record name | Cobalt, compd. with yttrium (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12052-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30779535 | |
| Record name | Cobalt--yttrium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30779535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.83903 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt--yttrium (1/1) | |
CAS RN |
12139-83-2 | |
| Record name | Cobalt--yttrium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30779535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)


![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)









